Superior Product Yields (71-84%) in Tin-Promoted Aldehyde Additions vs. Phenyl Propargyl Bromide
In tin-promoted reactions with aldehydes, 3-bromo-1-(trimethylsilyl)-1-propyne delivers significantly higher product yields (71-84%) compared to phenyl propargyl bromide, which yields only 44.0-66.7% under identical conditions [1]. This 15-27% absolute yield advantage translates to greater synthetic efficiency and reduced waste in preparative-scale reactions.
| Evidence Dimension | Product yield in tin-promoted reaction with aldehydes |
|---|---|
| Target Compound Data | 71-84% yield |
| Comparator Or Baseline | Phenyl propargyl bromide: 44.0-66.7% yield |
| Quantified Difference | Absolute yield increase of 15-27 percentage points |
| Conditions | Reaction with aldehydes promoted by powdered tin metal |
Why This Matters
Higher yields directly reduce material costs and purification efforts in aldehyde functionalization workflows.
- [1] Chen, Z.; Zhou, D.; Zhou, J.; Wu, S. Selectivity of the reaction for substituted propargyl bromide with aldehydes promoted by metal tin. Acta Chimica Sinica 1997, 55 (11), 1138-1142. View Source
